

Application Note: Reconstitution, Handling, and Signaling Selectivity of PTH (1-31)

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Compound of Interest

Compound Name: PTH (1-31) (HUMAN)

CAS No.: 157938-23-3

Cat. No.: B1180419

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Introduction & Scientific Rationale

Parathyroid Hormone (1-31) (PTH 1-31) is a synthetic peptide fragment corresponding to the N-terminal 31 amino acids of human parathyroid hormone.[1] Unlike the clinical standard PTH(1-34) (Teriparatide), which activates both the Adenylyl Cyclase (AC)/Protein Kinase A (PKA) and Phospholipase C (PLC)/Protein Kinase C (PKC) pathways, PTH(1-31) is a pathway-selective agonist.

It selectively stimulates the AC/cAMP signaling axis with potency comparable to PTH(1-34) but exhibits minimal to no activation of the PLC/PKC pathway.[2] This unique pharmacological profile makes PTH(1-31) a critical tool for researchers dissecting the specific contributions of cAMP signaling to osteoanabolic activity, allowing for the uncoupling of bone formation from resorption mechanisms often associated with PKC activation.

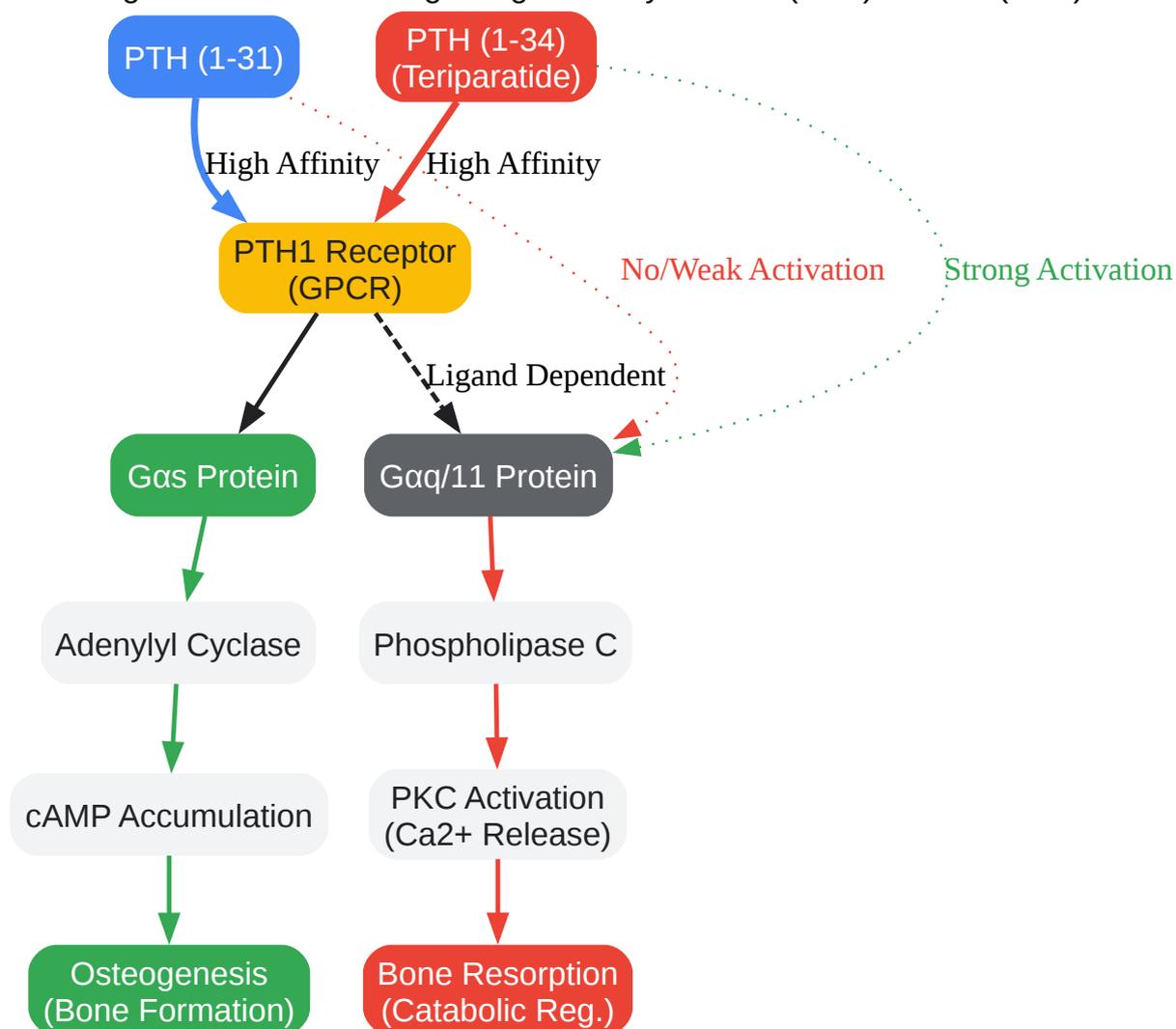
Key Physicochemical Properties

Property	Detail
Sequence	H-Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-OH
Length	31 Amino Acids
Molecular Weight	~3719.3 Da
Isoelectric Point (pI)	~9.5 (Basic)
Solubility Profile	High in acidic media; risk of aggregation at neutral pH and high concentration.
Oxidation Sensitivity	High (Contains Methionine at positions 8 and 18; Tryptophan at 23).

Signaling Pathway & Mechanism

To understand the handling requirements, one must understand the biological target. The diagram below illustrates the selective signaling bias of PTH(1-31) compared to the standard PTH(1-34).

Figure 1: Differential Signaling Pathways of PTH(1-31) vs. PTH(1-34)



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Figure 1: PTH(1-31) acts as a biased agonist, selectively driving the Gs/cAMP pathway (green flow) while minimizing Gq/PKC activation (red flow), distinguishing it from the dual-action PTH(1-34).

Reconstitution Protocol

Critical Warning: PTH(1-31) contains two Methionine (Met) residues. Met is highly susceptible to oxidation, which converts the peptide into a sulfoxide form, significantly altering bioactivity.

Do not reconstitute in water alone.

Materials Required[2][3][4][5][6][7][8][9]

- Lyophilized PTH(1-31) (Store at -20°C until use).
- Solvent: 10 mM Acetic Acid (sterile).
 - Why? Acidic pH (~3.0) protonates basic residues (Lys, Arg), ensuring solubility, and suppresses oxidation rates compared to neutral pH.
- Carrier Protein (Optional): 0.1% BSA (Bovine Serum Albumin).
 - Why? Peptides at low concentrations (<0.1 mg/mL) adhere to plastic. BSA blocks nonspecific binding sites.
- Vials: Low-protein-binding polypropylene (LoBind) tubes.

Step-by-Step Procedure

- Equilibration: Remove the lyophilized peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20–30 mins) inside a desiccator.
 - Causality: Opening a cold vial introduces atmospheric moisture, causing deliquescence and hydrolysis.
- Centrifugation: Briefly centrifuge the vial (5,000 x g for 30 sec) to ensure the peptide pellet is at the bottom.
- Solvent Addition (Stock Solution):
 - Add 10 mM Acetic Acid to achieve a stock concentration of 1.0 mg/mL (approx. 270 µM).
 - Note: Do not dilute directly to the working concentration (e.g., nM range) for storage.
- Dissolution:
 - Pipette up and down gently.

- Vortex at medium speed for 10–15 seconds.
- If visible particulates remain, sonicate briefly (3 x 5 seconds) in an ice bath.
- Concentration Verification (A280 Method):
 - Because PTH(1-31) contains Tryptophan (Trp23), you can estimate concentration using UV spectroscopy.
 - Extinction Coefficient (): ~5,500
 - Formula:
- Aliquoting:
 - Immediately divide the stock solution into single-use aliquots (e.g., 10–50 μ L) in LoBind tubes.
 - Argon/Nitrogen Purge: If available, gently blow inert gas over the liquid surface before closing to prevent Met oxidation.
- Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol and store at -80°C.

Handling & Experimental Usage

Working Solution Preparation

When ready to perform an assay (e.g., cAMP stimulation in osteoblasts):

- Thaw one aliquot on ice.
- Dilute immediately into the assay buffer (e.g., PBS or Cell Culture Media).

- pH Shock Warning: If diluting into a neutral buffer (pH 7.4), ensure the dilution factor is at least 1:100 (10 μ L stock into 1 mL buffer) to buffer the acetic acid.
- Discard unused portions. Do not refreeze.

Recommended Dosing (In Vitro)

Application	Concentration Range	Incubation Time	Notes
cAMP Stimulation	1 nM – 100 nM	10 – 30 mins	Maximal effect usually seen at ~10-50 nM.
Osteogenic Differentiation	10 nM – 50 nM	Intermittent (1-2 hrs/day)	Continuous exposure leads to receptor desensitization.
Binding Affinity ()	0.5 nM – 5 nM	4 hours (4°C)	Use radiolabeled tracer for competition binding.

Troubleshooting Guide

Observation	Probable Cause	Corrective Action
Precipitation upon dilution	Isoelectric aggregation or salt shock.	Ensure stock is in acetic acid. Dilute into buffer containing BSA. Avoid high concentrations (>100 μ M) in neutral pH.
Loss of Bioactivity	Oxidation of Met8/Met18.	Check mass spec for +16 Da or +32 Da shifts. Use 10 mM Acetic Acid and store at -80°C.
Inconsistent Replicates	Adsorption to plasticware.	Use LoBind tubes. Add 0.1% BSA or 0.05% Tween-20 to working buffers.
Low A280 Reading	Incomplete solubilization.	Sonicate the acetic acid stock. Ensure the pellet was fully dissolved before aliquoting.

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